Elevated Lipophilicity (logP) vs. 1-Acetylpiperazine and 1-Benzoylpiperazine
The cyclopentylacetyl substituent imparts substantially higher lipophilicity to 1-(cyclopentylacetyl)piperazine compared to its acetyl and benzoyl congeners. The computed logP (XLogP3-AA) for 1-(cyclopentylacetyl)piperazine is 1.2 [1], whereas 1-acetylpiperazine exhibits an XLogP3-AA of -0.9 [2] and 1-benzoylpiperazine shows a measured logP of -0.14 . This difference of >1.3 log units (and >2.0 log units relative to the acetyl analog) indicates a marked increase in hydrophobicity, which directly impacts solubility, membrane permeability, and protein binding in biological systems [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.2; ACD/LogP: 1.25–1.26 |
| Comparator Or Baseline | 1-Acetylpiperazine (XLogP3-AA: -0.9); 1-Benzoylpiperazine (LogP: -0.14) |
| Quantified Difference | ΔlogP = +2.1 vs. 1-acetylpiperazine; ΔlogP = +1.34 vs. 1-benzoylpiperazine |
| Conditions | Computational prediction (XLogP3 and ACD/Labs algorithms) |
Why This Matters
Higher logP values correlate with increased membrane permeability and altered pharmacokinetic profiles, making this compound a preferred choice for designing brain-penetrant leads or targeting hydrophobic binding pockets.
- [1] PubChem. (2025). 1-(Cyclopentylacetyl)piperazine. XLogP3-AA: 1.2. View Source
- [2] PubChem. (2025). 1-Acetylpiperazine. XLogP3-AA: -0.9. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
